Azetidine, N-methyl-

Vue d'ensemble

Description

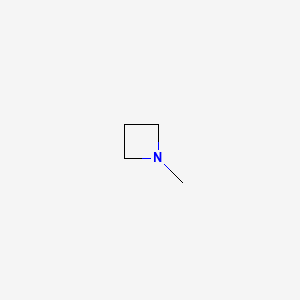

Azetidine, N-methyl- is a four-membered nitrogen-containing heterocycle. It is an analogue of cyclobutane and is characterized by its significant ring strain, which drives its unique reactivity. The compound is a derivative of azetidine, where a methyl group is attached to the nitrogen atom. This structural modification imparts distinct chemical properties and reactivity to the molecule.

Synthetic Routes and Reaction Conditions:

Aza Paternò–Büchi Reaction: One of the methods to synthesize azetidines involves the aza Paternò–Büchi reaction, which is a [2+2] cycloaddition reaction between imines and alkenes.

Metal-Catalyzed Reactions: Azetidines can also be synthesized through metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions with aryl bromides.

Industrial Production Methods:

Ring-Opening Polymerization: Azetidines can be produced on an industrial scale through ring-opening polymerization of aziridines and azetidines, which are used as building blocks for polyamines.

Types of Reactions:

Oxidation: Azetidines can undergo oxidation reactions, often facilitated by metal catalysts.

Reduction: Reduction of azetidines can lead to the formation of amines.

Substitution: Azetidines can participate in substitution reactions, where the nitrogen atom can be functionalized with various substituents.

Common Reagents and Conditions:

Palladium Catalysts: Used in cross-coupling reactions with aryl bromides.

Lithium and Magnesium Reagents: Employed in the metallation and subsequent functionalization of azetidines.

Major Products:

Functionalized Azetidines: Products of substitution reactions where the nitrogen atom is modified.

Polyamines: Resulting from the ring-opening polymerization of azetidines.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have identified N-methyl azetidine derivatives as promising candidates in the fight against cancer. For instance, novel azetidine amides have demonstrated moderate activity against breast cancer cell lines MDA-MB-231 and MDA-MB-468, with effective concentrations (EC50) of 2.1 μM and 2.2 μM respectively . These compounds target specific pathways involved in cancer progression, particularly by disrupting STAT3 DNA-binding activity, showcasing their potential as therapeutic agents.

Antiviral Properties

Azetidine derivatives have also been explored for their antiviral properties. Compounds containing azetidinone rings exhibited inhibitory activity against various viruses, including human cytomegalovirus (HCMV) and HIV-1 protease . The introduction of modified purine nucleobases into azetidinone structures has led to the identification of new lead compounds with promising antiviral activities against respiratory syncytial virus (RSV) and hepatitis B virus (HBV) .

Organic Synthesis

Synthesis and Functionalization

Azetidines serve as valuable intermediates in organic synthesis due to their unique ring structure and reactivity. Recent advances in synthetic methodologies have expanded the utility of azetidines in constructing complex molecules. Techniques such as C–H activation and aza-Michael additions have been employed to generate functionalized azetidines efficiently . For example, the aza-Michael addition method has been pivotal for synthesizing various NH-heterocycles, enhancing the scope of azetidine applications in pharmaceutical development .

Polymer Chemistry

In polymer chemistry, azetidines are being investigated for their role in producing new polymeric materials. The incorporation of azetidine units into polymer backbones can enhance properties such as thermal stability and mechanical strength. Studies indicate that N-alkylaziridines, which are closely related to azetidines, exhibit lower termination rates during polymerization processes when a methyl group is introduced at specific positions . This insight opens avenues for developing new materials with tailored properties.

Case Studies

Mécanisme D'action

The mechanism of action of azetidine, N-methyl- is primarily driven by its ring strain and the presence of the nitrogen atom. The ring strain facilitates various chemical reactions, including ring-opening and functionalization. The nitrogen atom can act as a nucleophile, participating in substitution and addition reactions. The compound’s reactivity is influenced by the electronic and steric effects of the methyl group attached to the nitrogen atom .

Comparaison Avec Des Composés Similaires

Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.

Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.

Uniqueness:

- Azetidine, N-methyl- has a unique balance of ring strain and stability, making it more stable than aziridines but more reactive than pyrrolidines. This balance allows for facile handling and unique reactivity under appropriate conditions .

Activité Biologique

Azetidine, N-methyl- is a derivative of azetidine, a four-membered heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of N-methyl azetidine, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

Azetidine is characterized by a four-membered ring containing one nitrogen atom. The N-methyl substitution enhances its pharmacological profile by influencing its interaction with biological targets. The structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that azetidine derivatives exhibit significant antimicrobial properties. A study highlighted various substituted azetidine derivatives that demonstrated antibacterial, antifungal, and antitubercular activities. Specifically, compounds derived from N-methyl azetidine were tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results:

| Compound | Activity Level | Target Organism |

|---|---|---|

| 3c | High | Staphylococcus aureus |

| 3d | High | Escherichia coli |

| 2e | Moderate | Mycobacterium tuberculosis |

These findings suggest that minor modifications in the azetidine structure can significantly impact their biological efficacy .

Anticancer Activity

N-methyl azetidine has been investigated for its anticancer properties. A study focused on azetidine amides revealed their ability to inhibit STAT3 activity, which is crucial in cancer cell proliferation. The compound exhibited an effective concentration (EC50) of 1.8 μM against breast cancer cells (MDA-MB-231) and demonstrated a strong inhibitory effect on STAT3 binding activity .

Anti-inflammatory and Other Activities

In addition to antimicrobial and anticancer properties, azetidine derivatives have shown anti-inflammatory effects. For instance, certain derivatives were tested for their ability to reduce inflammation markers in vitro. Additionally, they have been associated with antiviral activities against a range of viruses, further expanding their therapeutic potential .

Case Studies

- Antibacterial Azetidinylquinolones : A series of azetidinylquinolones were synthesized to evaluate their antibacterial properties. The structure-activity relationship indicated that the stereochemistry of the azetidine moiety was critical for enhancing antibacterial efficacy .

- Azetidinone Derivatives : Research on N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones showed notable antiviral activity against both DNA and RNA viruses. These compounds are significant due to their potential application in treating viral infections .

Propriétés

IUPAC Name |

1-methylazetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N/c1-5-3-2-4-5/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWYVZTLIFYLZFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197741 | |

| Record name | Azetidine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

71.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4923-79-9 | |

| Record name | N-Methylazetidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004923799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azetidine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYLAZETIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MJK52DVX5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.